molecular formula C7H8N2O3 B1319513 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid CAS No. 261768-25-6

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid

Cat. No.: B1319513
CAS No.: 261768-25-6
M. Wt: 168.15 g/mol
InChI Key: BOUCOHOJTKZQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is an organic compound with the molecular formula C₇H₈N₂O₃ It is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group transformations. One common synthetic route includes the following steps:

    Condensation Reaction: The initial step involves the condensation of a suitable aldehyde with hydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone undergoes cyclization to form the pyridazine ring.

    Functional Group Transformation: The resulting pyridazine derivative is then subjected to further functional group transformations to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the pyridazine ring.

Scientific Research Applications

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid involves its interaction with specific molecular targets in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid
  • 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)butanoic acid

Uniqueness

2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is unique due to its specific structural features, such as the presence of the acetic acid moiety attached to the pyridazine ring. This structural uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(5-methyl-6-oxo-1H-pyridazin-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-4-2-5(3-6(10)11)8-9-7(4)12/h2H,3H2,1H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUCOHOJTKZQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NNC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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